

# NI-42 IC50 values BRPF1 7.9 nM

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**Compound Focus:** NI-42

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## BRPF1 as a Therapeutic Target

BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a critical scaffold protein essential for assembling histone acetyltransferase (HAT) complexes, particularly with MOZ, MORF, and HBO1 [1]. By modulating chromatin structure and gene transcription, BRPF1 plays a key oncogenic role, and its overexpression is linked to poor prognosis in various cancers, including those of the gastrointestinal and genitourinary systems, brain, skin, breast, and blood [1]. This makes it a promising target for epigenetic cancer therapy.

## Profile of Established BRPF1 Inhibitors

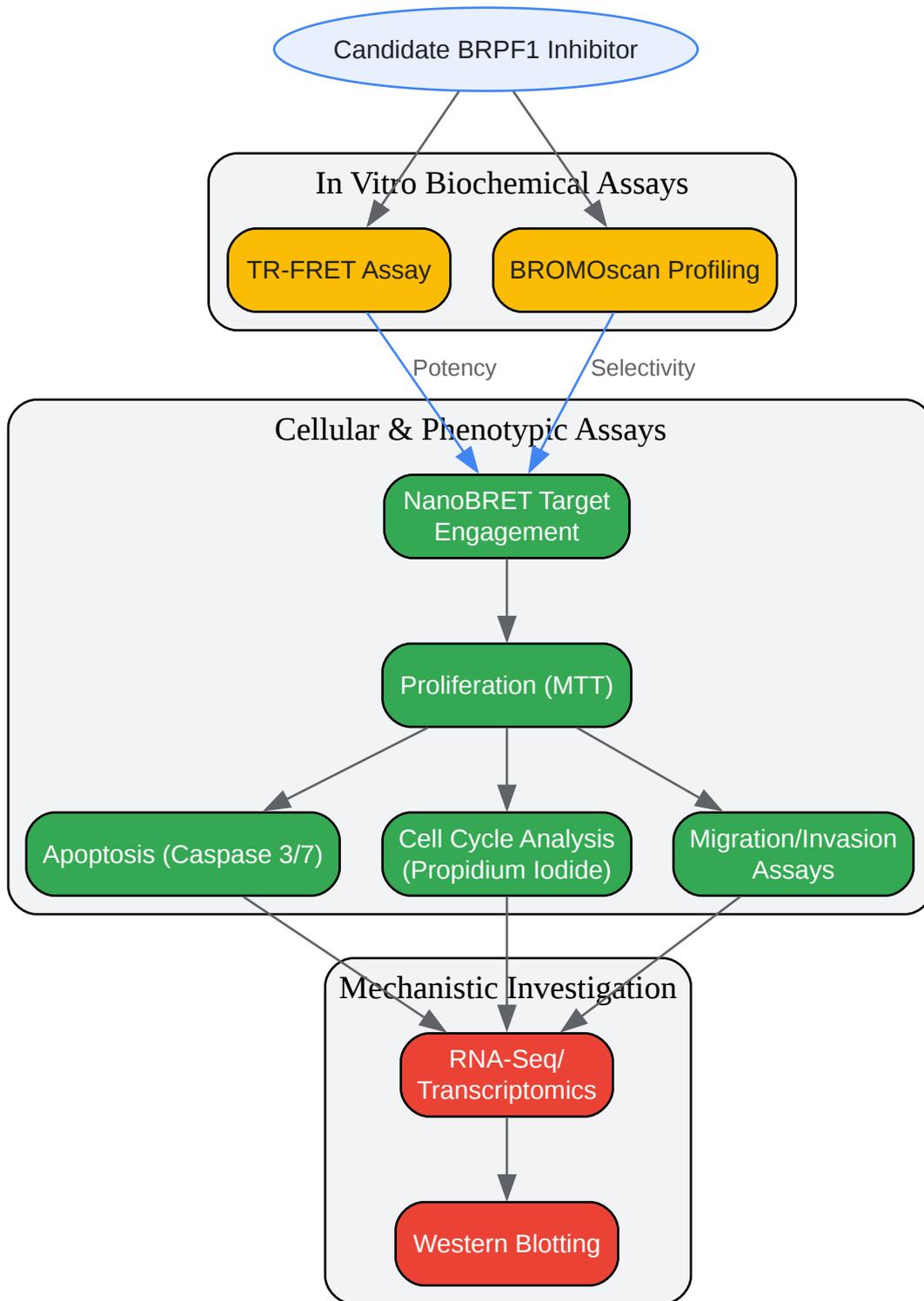
Since data on "NI-42" is unavailable, the table below summarizes the properties of two other selective BRPF1 inhibitors, GSK5959 and GSK6853, which serve as high-quality chemical probes.

Property	GSK5959	GSK6853
BRPF1 Bromodomain Inhibition (pIC50)	7.1 (TR-FRET assay) [2]	Information compiled from other sources [2]
Reported IC50/Kd	10 nM (Kd, BROMOscan) [2]	Improved cellular activity (NanoBRET pIC50 >7.0) [2]
Selectivity over BRPF2	>90-fold [2]	Maintained high selectivity [2]

Property	GSK5959	GSK6853
Selectivity over BET family (e.g., BRD4)	>500-fold [2]	Maintained high selectivity [2]
Key Reported Cellular Phenotypes	N/A	Reduces cancer cell proliferation, migration, and invasion; induces cell cycle arrest, apoptosis, and DNA damage [3].

## Experimental Workflow for BRPF1 Inhibitor Characterization

The following diagram outlines the multi-assay workflow used to establish the potency and selectivity profile of a BRPF1 inhibitor, based on the methodologies applied to the GSK compounds [2].



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*Experimental workflow for profiling BRPF1 inhibitors, from biochemical assays to mechanistic studies [3] [2].*

## Detailed Experimental Protocols

Here is a deeper dive into the key methodologies referenced in the workflow:

- **TR-FRET Assay:** This homogeneous biochemical assay quantifies the displacement of a fluorescently labeled acetylated histone peptide from the BRPF1 bromodomain by the inhibitor. The signal is based on Förster Resonance Energy Transfer (FRET). A dose-response curve is generated to calculate the IC<sub>50</sub> value [2].
- **BROMOscan Profiling:** This high-throughput method uses immobilized bromodomains to measure the binding affinity (K<sub>d</sub>) of the inhibitor. It is the primary source for determining selectivity over other bromodomains, such as BRPF2/3 and BET family members [2].
- **Cellular NanoBRET Assay:** This assay monitors target engagement in a live-cell context. BRPF1 is tagged with a nanoluciferase (Nluc), and a fluorescent BROMOdomain tracer is used. Inhibitor potency (cellular pIC<sub>50</sub>) is determined by measuring the decrease in BRET signal as the tracer is displaced [2].
- **Functional Phenotypic Assays:**
  - **Cell Proliferation (MTT Assay):** Cells are treated with the inhibitor, and a yellow tetrazolium salt (MTT) is added. Viable cells reduce MTT to purple formazan crystals, which are solubilized and quantified spectrophotometrically. The results are expressed as % viability or GI<sub>50</sub> [3].
  - **Apoptosis (Caspase 3/7 Assay):** A luminogenic or fluorogenic substrate specific for executioner caspases-3 and -7 is added to treated cells. Increased caspase activity, indicating apoptosis, is directly proportional to the generated luminescence or fluorescence signal [3].
  - **Cell Cycle Analysis:** Treated cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry. PI binds stoichiometrically to DNA, allowing the distribution of cells in G<sub>0</sub>/G<sub>1</sub>, S, and G<sub>2</sub>/M phases to be determined based on DNA content [3].
  - **Migration/Invasion Assays:** For invasion, a chamber with a membrane coated in Matrigel (basement membrane matrix) is used. For migration, an uncoated membrane is used. Serum-starved cells are plated in the top chamber, and a chemoattractant is placed below. Cells that migrate/invade through the membrane are stained and counted [3].

## How to Proceed with "NI-42" Information

The absence of "NI-42" in the scientific literature could mean a few things. It might be an internal compound code from a pharmaceutical company or research institution that hasn't been published yet. Alternatively, it could be known by a different, more common research name in public databases.

To find the information you're looking for, I suggest you:

- **Check Patent Literature:** Search the USPTO, EPO, or WIPO patent databases using terms like "BRPF1 inhibitor," "**NI-42**," and related chemical structures.
- **Consult Scientific Databases:** Search Google Scholar, PubMed, and Scopus again, but use possible alternative names or the specific IC50 value "7.9 nM" as a search term.
- **Review Conference Abstracts:** Look for presentations from recent major conferences on cancer research (e.g., AACR) or medicinal chemistry.

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## References

1. BRPF1 in cancer epigenetics: a key regulator of histone ... [nature.com]
2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]
3. BRPF1 inhibition reduces migration and invasion of ... [nature.com]

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